Casegravol
Overview
Description
Casegravol is a monomeric coumarin compound isolated from the bark of the plant Casearia graveolens Dalz. It exhibits significant antiproliferative activity, making it a valuable compound in the study of various cancers, including gastric adenocarcinoma and uterine cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Casegravol can be synthesized through the extraction of the bark of Casearia graveolens Dalz. The extraction process typically involves the use of methanol (MeOH) to obtain the crude extract, which is then subjected to further purification steps such as column chromatography to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The bark of Casearia graveolens Dalz is harvested and processed using solvents like methanol. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Casegravol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Casegravol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of coumarins and their derivatives.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its antiproliferative properties.
Industry: Utilized in the development of new anticancer drugs and as a standard in quality control processes.
Mechanism of Action
Casegravol exerts its effects primarily through its antiproliferative activity. It targets cancer cells by inhibiting their growth and proliferation. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cell cycle regulation and induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
- cis-Dehydroosthol
- Murraol
- Osthenol
- Osthol
- Meranzin
- Auraptenol
- Murrayone
- Isomeranzin
Comparison: Casegravol is unique among these compounds due to its specific antiproliferative activity against certain cancer cell lines. While other coumarins like Osthol and Murraol also exhibit biological activities, this compound’s distinct structure and functional groups contribute to its unique properties and potential therapeutic applications .
Properties
IUPAC Name |
8-[(E)-3,4-dihydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-15(18,9-16)8-7-11-12(19-2)5-3-10-4-6-13(17)20-14(10)11/h3-8,16,18H,9H2,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVRFNCLKCYMPH-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74474-76-3 | |
Record name | 2H-1-Benzopyran-2-one, 8-((1E)-3,4-dihydroxy-3-methyl-1-butenyl)-7-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074474763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Casegravol and where is it found?
A: this compound is a natural coumarin compound. It has been isolated from several plant sources, including Citrus plant roots and Micromelum falcatum .
Q2: What are the known biological activities of this compound?
A: While this compound itself hasn't been extensively studied for its biological activities, a study found that a related compound, this compound isovalerate, was differentially expressed in the plasma of rats that received Moro orange juice. This suggests a potential role in metabolic pathways related to cardiac remodeling, inflammation, oxidative stress, and membrane integrity . Further research is needed to confirm these findings and explore the specific activities of this compound.
Q3: Have any derivatives of this compound been identified?
A3: Yes, researchers have identified several derivatives of this compound, including:
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